4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methyl group, a sulfanylidene group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyridine derivative. This intermediate is then subjected to further reactions to introduce the sulfanylidene and carbonitrile groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-chlorophenyl)-6-methyl-2-imino-1,2-dihydropyridine-3-carbonitrile
Uniqueness
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-6-11(12(7-15)13(17)16-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWGOUFJACXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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